molecular formula C8H12O3 B13080862 Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Katalognummer: B13080862
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: JKQNHECHELGMIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is an organic compound characterized by a cyclopropyl group attached to a propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclopropylcarboxylic acid and methyl acetoacetate.

    Esterification: The carboxylic acid group of 2-methylcyclopropylcarboxylic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-methylcyclopropylcarboxylate.

    Claisen Condensation: The ester undergoes Claisen condensation with methyl acetoacetate in the presence of a base such as sodium ethoxide, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(2-methylcyclopropyl)-3-oxopropanoic acid.

    Reduction: 3-(2-methylcyclopropyl)-3-hydroxypropanoate.

    Substitution: 3-(2-methylcyclopropyl)-3-aminopropanoate or 3-(2-methylcyclopropyl)-3-alkoxypropanoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor.

Wirkmechanismus

The mechanism of action of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(cyclopropyl)-3-oxopropanoate
  • Methyl 3-(2-ethylcyclopropyl)-3-oxopropanoate
  • Methyl 3-(2-methylcyclobutyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

methyl 3-(2-methylcyclopropyl)-3-oxopropanoate

InChI

InChI=1S/C8H12O3/c1-5-3-6(5)7(9)4-8(10)11-2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

JKQNHECHELGMIL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1C(=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.